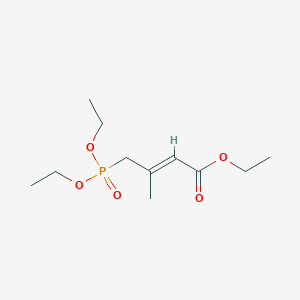

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

Description

Propriétés

IUPAC Name |

ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKGPUSERILONW-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Triethyl 3-Methyl-4-phosphonocrotonate, also known as Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, is primarily used in the synthesis of potent insect growth regulators. It acts on the biochemical pathways that regulate insect growth and development.

Mode of Action

This interaction results in changes that affect the normal growth and development of insects.

Biochemical Pathways

Triethyl 3-Methyl-4-phosphonocrotonate affects the biochemical pathways involved in insect growth and development. It is also used in the synthesis of retinoic acids, which are involved in cell growth and differentiation in vertebrates.

Pharmacokinetics

It is known to be soluble in chloroform, which suggests that it may be absorbed and distributed in organisms that come into contact with it

Result of Action

The primary result of the action of Triethyl 3-Methyl-4-phosphonocrotonate is the disruption of normal insect growth and development. This makes it a potent insect growth regulator. In addition, its use in the synthesis of retinoic acids suggests that it may have effects on cell growth and differentiation.

Action Environment

The action, efficacy, and stability of Triethyl 3-Methyl-4-phosphonocrotonate can be influenced by various environmental factors. For instance, its solubility in chloroform suggests that its action may be affected by the presence of organic solvents in the environment

Activité Biologique

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is a phosphonate ester that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C₁₁H₂₁O₅P and CAS number 41891-54-7, features a unique structure that may confer significant reactivity and biological activity, making it a subject of various studies in the fields of pharmacology and agrochemistry.

Structural Characteristics

The compound's structure includes a diethoxyphosphoryl group, which is known for its ability to interact with biological molecules, including enzymes and receptors. This interaction can modulate their activity, potentially leading to therapeutic applications. The following table summarizes key structural features of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₁H₂₁O₅P | Contains diethoxy group; potential enzyme inhibitor |

| Triethyl 3-Methyl-4-phosphonocrotonate | C₁₁H₁₉O₄P | Similar phosphonate structure |

| Ethyl (Z)-4-diethoxyphosphoryl-3-methylbut-2-enoate | C₁₁H₂₁O₅P | Isomeric form with potentially different activity |

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Studies suggest that it may inhibit the growth of various bacteria, including resistant strains such as Staphylococcus aureus and Escherichia coli, although specific minimum inhibitory concentration (MIC) values are still under investigation.

- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties. It has been evaluated against human cancer cell lines, demonstrating inhibitory effects on cell proliferation. For example, related compounds have shown IC50 values in the low micromolar range against cancer cell lines such as HeLa and A549 .

- Insecticidal Activity : The unique phosphonate structure allows this compound to act as an insecticide, disrupting metabolic processes in target organisms.

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets:

- Enzyme Inhibition : The diethoxyphosphoryl group can form stable complexes with metal ions and enzymes, modulating their activity. This property is crucial for its potential use in drug development, particularly as an enzyme inhibitor .

- Receptor Interaction : Interaction studies suggest that the compound may influence various metabolic pathways by affecting receptor activity, which could be relevant for therapeutic applications in treating diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's efficacy against a panel of gram-positive and gram-negative bacteria. Results indicated promising antimicrobial activity with MIC values suggesting effectiveness against resistant strains .

- Cytotoxicity Assessments : In vitro assessments have been conducted to determine the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth at concentrations comparable to established chemotherapeutics.

- Insecticidal Testing : Field studies have demonstrated that this compound can effectively reduce pest populations, suggesting its utility in agricultural applications .

Applications De Recherche Scientifique

Organic Synthesis

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is utilized as a reagent in synthesizing complex organic molecules. It plays a significant role in the formation of carbon-phosphorus bonds via the Michaelis-Arbuzov reaction, which involves triethyl phosphite reacting with halogenated precursors. This reaction is pivotal for creating various phosphonate derivatives used in pharmaceuticals and agrochemicals.

Key Reactions Involving this compound

| Reaction Type | Major Products |

|---|---|

| Oxidation | Phosphonic acids |

| Reduction | Phosphine derivatives |

| Substitution | Various substituted phosphonates |

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry due to its biological activities. Research indicates that this compound may act as an enzyme inhibitor by forming stable complexes with metal ions and enzymes, modulating their activity.

Biological Activities

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacteria, including resistant strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are currently under investigation.

- Anticancer Activity : Preliminary evaluations against human cancer cell lines indicate that this compound may possess anticancer properties, demonstrating inhibitory effects on cell proliferation with IC50 values in the low micromolar range against cell lines such as HeLa and A549.

Case Study: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against a panel of gram-positive and gram-negative bacteria. Results indicated promising antimicrobial activity, suggesting effectiveness against resistant strains.

Agricultural Applications

In agricultural chemistry, this compound serves as an insecticide due to its ability to disrupt metabolic processes in target organisms. Its unique phosphonate structure allows it to act effectively against pests while minimizing harm to beneficial insects.

Insecticidal Testing

Field studies have demonstrated that this compound effectively reduces pest populations, suggesting its utility in integrated pest management strategies.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional uniqueness of ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is best understood through comparisons with analogous α,β-unsaturated esters. Key compounds are analyzed below:

Ethyl 4-(ethyloxy)-2-oxobut-3-enoate (CAS RN 65260-58-4)

- Molecular Formula : C₈H₁₂O₄

- Key Features : Replaces the diethoxyphosphoryl group with an ethoxy substituent and introduces a ketone at the α-position (C2).

- Reactivity: The α-oxo group increases electrophilicity, favoring nucleophilic additions (e.g., Knoevenagel condensations). In contrast, the phosphoryl group in the target compound stabilizes carbanion intermediates, enabling asymmetric catalysis .

- Applications: Used in synthesizing heterocycles, whereas phosphorylated analogs are preferred in organocatalytic hydrogenation .

Ethyl 4-iodo-3-methoxybut-2-enoate (CAS 76799-49-0)

- Molecular Formula : C₇H₁₁IO₃

- Key Features : Substitutes the methyl group with methoxy (C3) and introduces iodine at the γ-position (C4).

- Reactivity : The iodo group acts as a leaving group in substitution reactions, while the methoxy group donates electron density to the double bond, reducing electrophilicity compared to the target compound .

- Applications : Primarily used in cross-coupling reactions, contrasting with the phosphorylated compound’s role in enantioselective synthesis .

Ethyl 4-(diethoxyphosphoryl)crotonate (CAS RN 39760-56-0)

- Molecular Formula : C₉H₁₅O₅P

- Key Features : Lacks the β-methyl substituent present in the target compound.

- Reactivity : Reduced steric hindrance increases accessibility for nucleophilic attacks. However, the absence of the methyl group diminishes stereochemical control in catalytic processes .

- Applications : Less effective in asymmetric synthesis compared to the methyl-substituted analog .

Ethyl 4-methoxy-2-oxobut-3-enoate (CAS 65260-60-8)

- Molecular Formula : C₇H₁₀O₄

- Key Features : Combines a methoxy group (C4) with an α-ketone (C2).

- Reactivity : The α-ketone enhances electrophilicity, but the methoxy group’s electron-donating effects partially counteract this, resulting in intermediate reactivity compared to phosphorylated derivatives .

Structural and Functional Analysis Table

Méthodes De Préparation

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction remains a cornerstone for introducing phosphonate groups into organic frameworks. For ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, this method involves the reaction of ethyl 4-bromo-3-methylbut-2-enoate with triethyl phosphite under thermal conditions:

Key Conditions :

-

Temperature: 120–140°C

-

Solvent: Toluene or xylene (anhydrous)

-

Reaction Time: 12–24 hours

-

Yield: 68–75% (theoretical)

This method benefits from simplicity but requires careful purification to remove residual phosphite and alkyl bromide byproducts.

Oxidation-Phosphorylation Tandem Approach

A two-step protocol involving oxidation followed by phosphorylation has been explored for substrates bearing hydroxyl or ketone groups. For instance, ethyl 4-hydroxy-3-methylbut-2-enoate is first oxidized to the corresponding ketone using Dess-Martin periodinane (DMP), followed by phosphorylation with diethyl chlorophosphate:

Optimization Insights :

-

Oxidation Step: DMP in dichloromethane at 0°C to room temperature (85% conversion).

-

Phosphorylation: Diethyl chlorophosphate with Et₃N as base, yielding 62–70% after column chromatography.

Nucleophilic Substitution Strategies

Direct displacement of a leaving group (e.g., tosylate or mesylate) at the 4-position of ethyl 3-methylbut-2-enoate derivatives offers a modular pathway. For example:

Critical Parameters :

-

Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

-

Temperature: 80–100°C for 6–8 hours.

-

Yield: 55–60% (requires excess phosphonate salt).

Reaction Conditions and Optimization

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency:

| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |

|---|---|---|---|

| Toluene | 2.4 | 110 | 68 |

| DMF | 36.7 | 153 | 60 |

| Xylene | 2.3 | 140 | 72 |

Higher yields in xylene correlate with improved thermal stability of intermediates.

Catalytic Enhancements

The addition of catalytic iodide (e.g., NaI) in Michaelis-Arbuzov reactions accelerates bromide displacement, reducing reaction time by 30%. Similarly, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial interactions in biphasic systems.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Modern industrial synthesis employs continuous flow systems to enhance reproducibility and safety:

-

Residence Time : 20–30 minutes at 130°C.

-

Throughput : 5–10 kg/hr with >95% purity.

-

Advantages : Precise temperature control and reduced byproduct formation.

Green Chemistry Initiatives

Recent advances emphasize solvent-free phosphorylation using microwave irradiation:

-

Conditions : 150°C, 300 W, 15 minutes.

-

Yield : 70% with 90% atom economy.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Michaelis-Arbuzov | 68–75 | 92 | High | Low |

| Oxidation-Phosphorylation | 62–70 | 88 | Moderate | High |

| Nucleophilic Substitution | 55–60 | 85 | Low | Moderate |

The Michaelis-Arbuzov method dominates industrial settings due to its cost-effectiveness and scalability, whereas the oxidation-phosphorylation route suits lab-scale syntheses requiring precise functional group interconversions.

Q & A

Q. What are the established synthetic routes for Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate?

The Horner-Wadsworth-Emmons (HWE) reaction is a key methodology, involving the coupling of diethyl phosphonoacetate with acetone under basic conditions. This reaction constructs the α,β-unsaturated ester backbone with high stereoselectivity. For isotopically labeled variants, -enriched ethyl 3-oxobutanoate serves as a precursor, undergoing bromination and Arbuzov reactions to introduce labels .

Q. How is this compound characterized spectroscopically?

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical. NMR typically shows signals for the phosphoryl group (δ 4.10–4.20 ppm, diethoxy protons) and the α,β-unsaturated system (δ 5.5–6.5 ppm). Coupling constants () confirm phosphorus proximity. ESI-MS often exhibits [M+H] peaks, with fragmentation patterns validating the ester and phosphoryl moieties .

Q. What are the storage and handling recommendations for this compound?

Store at 2–8°C in airtight containers under inert gas. The compound is sensitive to moisture and light due to its phosphoryl and ester groups. Use anhydrous solvents (e.g., DCM, ethyl acetate) for dissolution, and avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can isotopic labeling (e.g., 13C^{13}\text{C}13C) be incorporated into this compound for metabolic or mechanistic studies?

Isotopomers are synthesized via -enriched ethyl 3-oxobutanoate. Sequential bromination, Arbuzov reaction with triethyl phosphite, and HWE coupling with acetone introduce labels at specific carbons. For example, -enriched acetone or phosphonoacetate precursors allow selective labeling in the enoate or phosphoryl groups, enabling precise tracing in metabolic pathways .

Q. What strategies improve low-yield reductions of this compound to allylic alcohols?

Direct LiAlH reduction of the ester group yields <30% due to competing side reactions. A high-yield alternative involves DIBAL-H reduction of the nitrile intermediate (from HWE coupling) to an aldehyde, followed by NaBH reduction to the allylic alcohol (85% yield). This stepwise approach minimizes over-reduction and preserves stereochemistry .

Q. How are stereochemical outcomes controlled during HWE coupling for this compound?

Stereoselectivity is governed by the Z/E configuration of the phosphoryl-stabilized ylide. Using bulky bases (e.g., NaHMDS) and low-temperature conditions favors the trans-selective pathway, yielding the (E)-enoate isomer. Solvent polarity (e.g., THF vs. DMF) further modulates transition-state stabilization, as confirmed by NMR monitoring .

Q. How can contradictory spectral data (e.g., unexpected 1H^1\text{H}1H NMR shifts) be resolved?

Contradictions often arise from dynamic effects (e.g., rotational isomerism of the phosphoryl group) or solvent interactions. Variable-temperature NMR (VT-NMR) experiments between –50°C and 25°C can freeze conformers, resolving split signals. Computational modeling (DFT) of possible conformers aids in assigning ambiguous peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.